

# Protocols for the Use of Cetrimide in Ophthalmic Solutions as a Preservative

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## Compound of Interest

Compound Name: Citramide

Cat. No.: B3344124

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Cetrimide, a quaternary ammonium compound, is utilized as an antimicrobial preservative in multi-dose ophthalmic solutions to prevent microbial contamination after the container is opened. Its surfactant properties also contribute to its antimicrobial efficacy. While effective, the use of Cetrimide, like other preservatives, necessitates a careful evaluation of its concentration to balance antimicrobial activity with potential ocular surface toxicity. These application notes provide detailed protocols for the formulation, antimicrobial efficacy testing, and cytotoxicity assessment of ophthalmic solutions containing Cetrimide.

## Data Presentation

### Recommended Concentration and Antimicrobial Efficacy

The typically recommended concentration of Cetrimide as a preservative in ophthalmic solutions is 0.005% w/v. At this concentration, it must meet the antimicrobial effectiveness standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).

| Table 1: Antimicrobial Effectiveness Test (AET) Acceptance Criteria (USP <51>) | | :--- | :--- | |  
Microorganism | Log Reduction in Viable Count | | Bacteria | Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. | | Yeast and Molds | No increase from the initial calculated count at 7, 14, and 28 days. |

| Table 2: Antimicrobial Effectiveness Test (AET) Acceptance Criteria (BP) | | :--- | :--- | |  
Microorganism | Log Reduction in Viable Count | | Bacteria | Criteria A: Not less than 2 log reduction from the initial count at 6 hours, not less than 3 log reduction at 24 hours, and no recovery of microorganisms at 28 days. Criteria B: Not less than 1 log reduction from the initial count at 24 hours, not less than 3 log reduction at 7 days, and no increase from the 7-day count at 28 days. | | Fungi | Criteria A: Not less than 2 log reduction from the initial count at 7 days, and no increase from the 7-day count at 28 days. Criteria B: Not less than 1 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. |

## Cytotoxicity Data

The cytotoxicity of preservatives is a critical consideration for ophthalmic formulations. While specific IC<sub>50</sub> values for 0.005% Cetrimide on human corneal epithelial cells (HCECs) are not readily available in publicly accessible literature, studies have indicated that "soft" preservatives, including Cetrimide, can exhibit toxicity comparable to 0.01% Benzalkonium Chloride (BAK) with repeated exposure<sup>[1]</sup>. Furthermore, clinical observations have associated the use of Cetrimide-containing artificial tears with the development of superficial punctate keratitis<sup>[2]</sup>. It is imperative for formulators to conduct specific cytotoxicity testing on their final formulation.

| Table 3: Comparative Cytotoxicity of Ophthalmic Preservatives | | :--- | :--- | | Preservative | Observed Effects on Corneal Epithelial Cells | | Cetrimide | Associated with superficial punctate keratitis; repeated exposure toxicity may be similar to 0.01% BAK<sup>[1][2]</sup>. | | Benzalkonium Chloride (BAK) (0.01%) | Immediate cell retraction, cessation of mitosis, and cell degeneration within 2 hours in vitro<sup>[3]</sup>. | | Polyquaternium-1 (0.001%) | No discernible effects on cell movement or mitotic activity in vitro<sup>[3]</sup>. |

## Experimental Protocols

### Protocol 1: Antimicrobial Effectiveness Test (AET)

This protocol is adapted from the USP <51> and BP guidelines.

#### 1. Preparation of Microbial Inoculum:

- Culture the following microorganisms: *Staphylococcus aureus* (ATCC 6538), *Pseudomonas aeruginosa* (ATCC 9027), *Escherichia coli* (ATCC 8739), *Candida albicans* (ATCC 10231), and *Aspergillus brasiliensis* (ATCC 16404).
- Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately  $1 \times 10^8$  colony-forming units (CFU)/mL.

#### 2. Inoculation of the Ophthalmic Solution:

- Inoculate separate containers of the Cetrimide-containing ophthalmic solution with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
- The final concentration of microorganisms in the test product should be between  $1 \times 10^5$  and  $1 \times 10^6$  CFU/mL.

#### 3. Incubation and Sampling:

- Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for 28 days.
- At specified time points (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw a sample from each container.

#### 4. Enumeration of Viable Microorganisms:

- Perform serial dilutions of the sampled product in a suitable neutralizing broth.
- Plate the dilutions on an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
- Incubate the plates and count the number of colonies to determine the CFU/mL.

#### 5. Interpretation of Results:

- Calculate the log reduction in the microbial count from the initial inoculum at each time point.
- Compare the results with the acceptance criteria outlined in Table 1 or Table 2.

## Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) on Human Corneal Epithelial Cells (HCECs)

This protocol provides a method to assess the potential of a Cetrimide-containing ophthalmic solution to cause cellular damage.

### 1. Cell Culture:

- Culture a human corneal epithelial cell line (e.g., HCE-T) in an appropriate culture medium in a 96-well plate until a confluent monolayer is formed.

### 2. Treatment with Ophthalmic Solution:

- Prepare serial dilutions of the Cetrimide-containing ophthalmic solution in the cell culture medium.
- Remove the existing medium from the cells and add the prepared dilutions to the wells. Include a positive control (e.g., a known cytotoxic agent like 0.01% BAK) and a negative control (culture medium alone).
- Incubate the cells for a clinically relevant exposure time (e.g., 15 minutes, 1 hour, 24 hours).

### 3. MTT Assay:

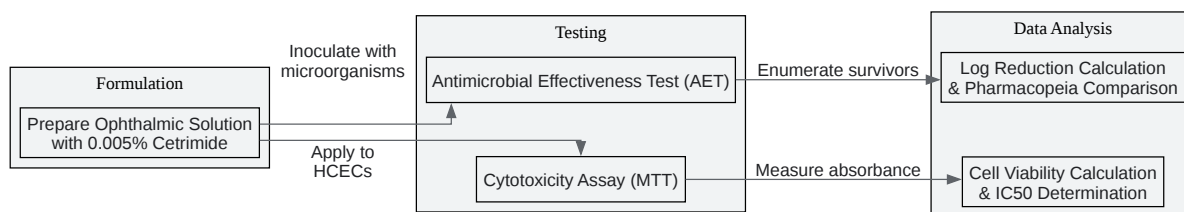
- After the incubation period, remove the treatment solutions and wash the cells with phosphate-buffered saline (PBS).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

#### 4. Data Analysis:

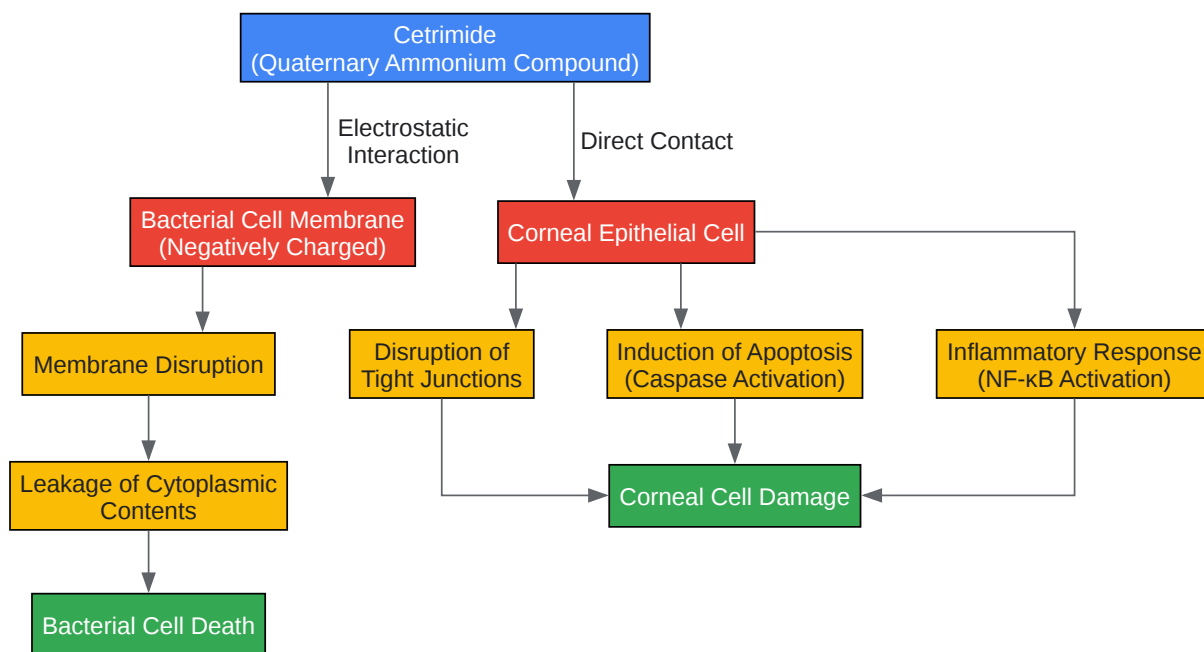
- Calculate the percentage of cell viability for each concentration of the ophthalmic solution relative to the negative control.
- Plot a dose-response curve and determine the IC<sub>50</sub> value (the concentration that causes a 50% reduction in cell viability).

## Mandatory Visualizations



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**Figure 1.** Experimental workflow for evaluating Cetrimide in ophthalmic solutions.



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**Figure 2.** Proposed mechanism of action of Cetrimide on bacterial and corneal cells.

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